Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
CAS No.: 950691-39-1
Cat. No.: VC3406225
Molecular Formula: C15H19BO3
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950691-39-1 |
|---|---|
| Molecular Formula | C15H19BO3 |
| Molecular Weight | 258.12 g/mol |
| IUPAC Name | [5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid |
| Standard InChI | InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 |
| Standard InChI Key | NUUMBGKGBBKYKL-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O |
| Canonical SMILES | B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O |
Introduction
Structural Identification and Physical Properties
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is characterized by specific identifying parameters that define its molecular composition and structure. The compound contains a benzofuran core with a boronic acid group at the 2-position and a cyclohexylmethyl substituent at the 5-position.
Identification Parameters
The compound is uniquely identified through various chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| Common Name | Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- |
| CAS Number | 950691-39-1 |
| Molecular Formula | C₁₅H₁₉BO₃ |
| Molecular Weight | 258.12 g/mol |
| SMILES | B(c1cc2cc(ccc2o1)CC3CCCCC3)(O)O |
| InChI | InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 |
| InChIKey | NUUMBGKGBBKYKL-UHFFFAOYSA-N |
Table 1: Chemical identifiers for Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Physical and Chemical Properties
The physical and chemical properties of Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- provide insight into its behavior under various conditions and its potential applications. These properties are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid (presumed based on similar compounds) |
| Flash Point | 218.2±26.5 °C |
| Boiling Point | 437.1±37.0 °C at 760 mmHg |
| Melting Point | Not available |
| Density | 1.2±0.1 g/cm³ |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
| Polarizability | 29.2±0.5 10⁻²⁴cm³ |
| Solubility | Limited data available; likely soluble in organic solvents such as DMSO, ethanol |
Table 2: Physical and chemical properties of Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Structural Characteristics
Molecular Architecture
The molecule consists of three key structural components that define its chemical behavior:
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A benzofuran heterocyclic core - consisting of a benzene ring fused with a furan ring, creating an aromatic system
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A boronic acid group (B(OH)₂) at the 2-position of the benzofuran
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A cyclohexylmethyl substituent at the 5-position of the benzofuran
The boronic acid functional group is of particular interest as it contains a trivalent boron atom with a vacant p-orbital, making it electron deficient and giving it Lewis acidic character. This feature is critical for many of the compound's applications, particularly in synthetic chemistry and potential biological interactions .
Structural Conformation
The benzofuran core provides a planar aromatic system, while the cyclohexylmethyl group introduces conformational flexibility. The cyclohexyl ring typically adopts a chair conformation, with the methylene linker providing rotational freedom. The boronic acid group at the 2-position of the benzofuran is expected to be nearly coplanar with the benzofuran system, as observed in similar arylboronic acids .
In solid-state, boronic acids tend to form hydrogen-bonded dimeric structures or more complex supramolecular assemblies through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties .
Chemical Reactivity
Boronic Acid Reactivity
The boronic acid functionality imparts specific reactivity patterns that are characteristic of organoboronic compounds:
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Lewis Acid Behavior: The boron atom possesses a vacant p-orbital, making it electron-deficient and capable of accepting electron pairs from Lewis bases .
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Diol Complexation: Boronic acids readily form cyclic esters with 1,2- and 1,3-diols, a property that has been exploited in sensors for carbohydrates and other diol-containing compounds .
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Nucleophilic Addition: The carbon-boron bond can undergo nucleophilic addition reactions, making boronic acids valuable synthetic intermediates.
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Oxidative Susceptibility: The B-C bond is susceptible to oxidative cleavage due to the significant difference between B-O and B-C bond energies (approximately 125 kcal/mol vs. 83 kcal/mol) .
Benzofuran Reactivity
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Electrophilic Aromatic Substitution: The benzofuran ring can undergo electrophilic substitution reactions, although the 2-position is already occupied by the boronic acid group in this compound.
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Photoactivity: Benzofurans are known to exhibit photochemical activity, which can lead to various photoinduced transformations.
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Ring-Opening Reactions: Under certain conditions, the furan ring of benzofuran can undergo ring-opening reactions, particularly in acidic environments.
Applications and Research Significance
Synthetic Chemistry Applications
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- serves as a valuable synthetic intermediate in various chemical transformations:
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Suzuki-Miyaura Cross-Coupling: The boronic acid functionality enables palladium-catalyzed cross-coupling reactions with aryl halides, providing access to complex molecules containing the benzofuran scaffold .
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Chan-Lam Coupling: This copper-catalyzed coupling allows for the formation of C-N, C-O, and C-S bonds using the boronic acid as a coupling partner.
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Building Block for Complex Molecules: The compound can serve as a building block for the synthesis of natural products, pharmaceuticals, or materials containing the benzofuran motif.
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